molecular formula C19H24ClN3OS B14931011 4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide

4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide

Cat. No.: B14931011
M. Wt: 377.9 g/mol
InChI Key: ICCVKHRTFWWORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the final coupling to form the carboxamide. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Mechanism of Action

The mechanism of action of 4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects . The piperazine ring can also interact with neurotransmitter receptors, potentially affecting neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is unique due to its combination of a thiophene ring, a piperazine ring, and a carboxamide group. This unique structure imparts distinct pharmacological and electronic properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H24ClN3OS

Molecular Weight

377.9 g/mol

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H24ClN3OS/c1-14(2)15-3-5-16(6-4-15)21-19(24)23-11-9-22(10-12-23)13-17-7-8-18(20)25-17/h3-8,14H,9-13H2,1-2H3,(H,21,24)

InChI Key

ICCVKHRTFWWORN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.